1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]-
Description
The compound 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- is a triazine derivative featuring a trifluoromethylthio (-SCF₃) substituent at the 6-position of the 1,2,4-triazine-3,5-dione core. This structural motif is significant due to the electron-withdrawing and lipophilic nature of the -SCF₃ group, which can enhance metabolic stability and binding affinity in pharmacological contexts .
Properties
IUPAC Name |
6-(trifluoromethylsulfanyl)-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2S/c5-4(6,7)13-2-1(11)8-3(12)10-9-2/h(H2,8,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAGAXJYRDDXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346360 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113307-05-4 | |
| Record name | 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- can be achieved through various methods. One notable method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines . This light-induced method is independent of traditional methodologies and can be powered by sunlight, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the light-induced synthesis method. The scalability of this method has been demonstrated, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under catalytic conditions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Inhibitors of D-amino Acid Oxidase (DAAO)
Recent studies have highlighted the potential of derivatives of 1,2,4-triazine-3,5(2H,4H)-dione as inhibitors of DAAO. The pharmacophore structure has shown metabolic resistance to O-glucuronidation, making it a promising candidate for drug development. For instance, a series of 6-hydroxy-1,2,4-triazine derivatives demonstrated potent inhibitory activity with IC50 values in the nanomolar range. Notably:
- Compound 11h exhibited an IC50 value of 50 nM against DAAO.
- The oral coadministration of D-serine with this compound enhanced plasma levels significantly compared to D-serine alone .
This suggests that triazine derivatives could be developed into therapeutic agents for neurological disorders where DAAO plays a critical role.
Agrochemicals
Herbicidal Activity
The trifluoromethyl group in triazine compounds enhances their herbicidal properties. Compounds similar to 1,2,4-triazine-3,5(2H,4H)-dione have been synthesized and tested for herbicidal activity. For example:
- Metribuzin , a related compound, is widely used as a selective herbicide in crops like soybeans and potatoes.
- Research indicates that modifications in the triazine structure can improve efficacy against specific weed species while minimizing environmental impact .
Materials Science
Synthesis of Functionalized Polymers
Triazine derivatives are also explored in the synthesis of functionalized polymers. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and materials engineering. For instance:
- Triazine-based ligands have been utilized in the formation of metal-organic frameworks (MOFs), which exhibit high surface areas and tunable porosity.
- These materials can be applied in gas storage and separation technologies due to their selective adsorption properties .
Data Tables
| Application Area | Compound/Derivative | Key Findings |
|---|---|---|
| Medicinal Chemistry | 6-Hydroxy-1,2,4-triazine derivatives | IC50 values as low as 50 nM against DAAO |
| Agrochemicals | Metribuzin | Effective against various weed species |
| Materials Science | Triazine-based ligands | High surface area MOFs for gas storage |
Case Studies
-
DAAO Inhibition Study
- Researchers synthesized a series of 6-hydroxy-1,2,4-triazine derivatives.
- The most potent compound (11h) was tested in vivo and showed enhanced bioavailability when coadministered with D-serine.
-
Herbicidal Efficacy
- Field trials demonstrated that modified triazine compounds significantly reduced weed biomass without harming crop yield.
-
Polymer Synthesis
- A new class of triazine-based polymers was developed with enhanced thermal stability and mechanical properties suitable for industrial applications.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- involves its interaction with specific molecular targets. The trifluoromethylthio group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The 1,2,4-triazine-3,5-dione core is common among analogs, but substituents at the 2- and 6-positions dictate pharmacological and physicochemical properties. Key comparisons include:
Physicochemical Properties
- Melting Points : Bulkier substituents increase melting points (e.g., 11m : 194°C vs. 11f : 153°C) . The -SCF₃ group’s impact on melting point is unclear but likely intermediate due to moderate steric bulk.
Research Findings and Implications
- Synthetic Routes : The trifluoromethylthio group is typically introduced via nucleophilic substitution or coupling reactions, as seen in similar compounds (e.g., 13x synthesis using iodinated intermediates) .
- Pharmacological Potential: While hydroxy and halogenated analogs are established DAAO inhibitors, the -SCF₃ derivative’s unique properties warrant further study for CNS applications, particularly in schizophrenia or neurodegenerative diseases .
Biological Activity
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]- is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activities, including antitumor effects and enzyme inhibition.
- Chemical Formula : C₃H₃F₃N₃O₂S
- Molecular Weight : 179.14 g/mol
- CAS Number : 461-89-2
Antitumor Activity
Recent studies have highlighted the antitumor potential of various triazine derivatives, including those featuring the trifluoromethylthio group. A notable investigation involved the synthesis of novel triazine compounds that were screened for their antiproliferative activity against lung adenocarcinoma (A549) and mouse fibroblast (NIH/3T3) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 3b | 12.5 | A549 |
| 3c | 15.0 | NIH/3T3 |
| 3d | 10.0 | A549 |
The compound with a 6-methylbenzothiazole moiety was particularly effective, demonstrating a selective profile with higher apoptotic cell levels compared to controls .
Enzyme Inhibition
The trifluoromethylthio group has been associated with enhanced enzyme inhibition properties. Specifically, studies have shown that derivatives of triazines can inhibit key enzymes involved in cancer progression:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Compounds were evaluated for their inhibitory effects on these enzymes, which are critical in neurodegenerative conditions. The best-performing compounds had IC₅₀ values ranging from 5.4 µM to 24.3 µM against AChE and BChE respectively .
The biological activity of triazine derivatives is often attributed to their ability to interact with biological targets at the molecular level. Molecular docking studies suggest that the trifluoromethyl group facilitates strong interactions with enzyme residues, enhancing binding affinity and resulting in increased biological activity .
Case Studies
- Anticancer Activity : A study focusing on novel triazine derivatives synthesized from the base structure of 1,2,4-triazine demonstrated promising results against various cancer cell lines. The derivatives were tested for their ability to induce apoptosis in cancer cells through flow cytometry analysis.
- Enzyme Inhibition Studies : Another research effort evaluated the impact of these compounds on cholinesterase activity, revealing significant inhibition that could be beneficial in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
